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Compound of Interest
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Cat. No.: B15573811 Get Quote

Introduction: Oseltamivir, marketed under the trade name Tamiflu®, is an orally active antiviral

medication critical in the treatment and prophylaxis of both Influenza A and B virus infections.[1]

Developed by Gilead Sciences and later commercialized by Hoffmann-La Roche, its discovery

was a landmark achievement in rational drug design, targeting the viral neuraminidase enzyme

essential for viral propagation.[2][3] The commercial synthesis of Oseltamivir is a complex,

multi-step process that famously starts from (-)-shikimic acid, a natural product harvested from

Chinese star anise (Illicium verum).[4][5] This reliance on a natural source, coupled with the

compound's structural complexity featuring three stereocenters, has made its synthesis a

significant challenge and a topic of extensive research in the academic and industrial

communities.[6][7] This guide provides a technical overview of Oseltamivir's mechanism of

action and a detailed examination of its industrial synthesis.

Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.

[1] The active metabolite is a potent and selective competitive inhibitor of the influenza virus's

neuraminidase enzyme.[8] This enzyme is a glycoprotein on the viral surface that plays a

crucial role in the viral life cycle.[9] Its primary function is to cleave sialic acid residues that bind

newly formed virions to the host cell surface, thereby facilitating their release and allowing the

infection to spread to other cells.[9][10]

By binding to the active site of the neuraminidase enzyme, oseltamivir carboxylate blocks its

function.[10] This inhibition prevents the release of new viral particles from infected cells.[11]
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The virions remain tethered to the host cell membrane and aggregate, which limits the

progression of the infection within the respiratory tract.[11]
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Caption: Mechanism of Oseltamivir action on influenza virus release.

Chemical Synthesis from (-)-Shikimic Acid
The industrial synthesis of Oseltamivir Phosphate developed by Roche is a linear sequence

starting from (-)-shikimic acid. This route is favored due to its stereochemical control, as the

starting material provides the correct chiral framework for the final molecule.[4] The overall

process involves the formation of a key epoxy intermediate, followed by the strategic

introduction of two amino functionalities. The overall yield from (-)-shikimic acid is reported to

be in the range of 17-22%.[4]
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Caption: Workflow for the industrial synthesis of Oseltamivir Phosphate.
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Quantitative Data Summary
The efficiency of Oseltamivir synthesis is a critical factor for global supply. The industrial Roche

process has been optimized for scale, but numerous academic routes have been developed

with the aim of shortening the sequence or avoiding shikimic acid.

Synthetic
Route

Starting
Material

Number of
Steps

Overall Yield
(%)

Reference

Roche Industrial

Process
(-)-Shikimic Acid ~10-12 17 - 29% [4]

Roche Azide-

Free Process
(-)-Shikimic Acid ~11 35 - 38% [6]

Trost Synthesis Bicyclic Lactone 8 30% [8]

Fukuyama

Synthesis
Pyridine 10+ ~22% [6]

Hayashi

Synthesis
Organocatalysis 3 one-pot ops Not specified [7]

Patent

CN103833570B

1,3-butadienyl-3-

pentyl ether
5 40% [10]

Experimental Protocols
The following are descriptive protocols for key transformations in the industrial synthesis of

Oseltamivir, based on published literature. These descriptions outline the general methodology

and may not include the exhaustive detail required for direct laboratory replication.

1. Preparation of the Key Epoxy Intermediate from (-)-Shikimic Acid

The synthesis commences with the esterification of (-)-shikimic acid with ethanol and thionyl

chloride.[4] The resulting ethyl shikimate is then subjected to ketalization to protect the 3,4-diol

functionality. This is typically achieved using 3-pentanone and p-toluenesulfonic acid.[5] The

remaining 5-hydroxyl group is subsequently activated by mesylation with methanesulfonyl

chloride in the presence of triethylamine.[4] The epoxide is then formed under basic conditions,
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for instance, using potassium bicarbonate, to yield the crucial intermediate: ethyl

(3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.[4][5]

2. Introduction of the 5-Amino Group via Azide Ring-Opening

The key epoxide intermediate undergoes regioselective ring-opening at the C-5 position with

an azide nucleophile. A common procedure involves dissolving the epoxide in ethanol and

treating it with a solution of sodium azide and ammonium chloride in water, followed by heating

the mixture to reflux.[6] Upon completion, the reaction is worked up by removing the organic

solvent, extracting the aqueous residue with a solvent like ethyl acetate, and purifying the

resulting crude azido alcohol, typically by flash chromatography.[6]

3. Introduction of the 4-Amino Group and Final Steps

The azido alcohol intermediate is converted into an aziridine. This aziridine is then opened with

a second azide nucleophile under acidic conditions (e.g., with sodium azide at elevated

temperatures) to install the second nitrogen functionality, yielding an amino-azide intermediate.

This intermediate is then N-acetylated using acetic anhydride. The synthesis proceeds with the

reduction of the azido group to a primary amine. This transformation can be achieved via

catalytic hydrogenation using Raney nickel or Raney-cobalt as a catalyst, or alternatively with

trimethylphosphine in moist THF.[6] This step yields the Oseltamivir free base. Finally, the

active pharmaceutical ingredient is prepared by treating an ethanolic solution of the free base

with phosphoric acid, which precipitates Oseltamivir Phosphate as a crystalline solid.[6]

Characterization of Oseltamivir Phosphate
The final product is a white, crystalline solid. Characterization is confirmed by standard

analytical techniques.
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Method Data

¹H NMR

(400 MHz, DMSO-d₆) δ 8.32 (d, J = 9.2 Hz, 1H),

8.15 (br s, ~5H), 6.65 (s, 1H), 4.15 (m, 3H), 3.69

(“q”, J ≅ 10 Hz, 1H), 3.36 (quint, J = 5.6 Hz,

1H), 3.18 (m, 1H), 2.74 and 2.22 (ABX, J = 18,

12, 5 Hz, 2H), 1.88 (s, 3H), 1.54−1.30 (m, 4H),

1.23 (t, J = 7.2 Hz, 3H), 0.84 and 0.79 (t, J = 7.2

Hz, 3H each).[10]

IR (Nujol)
ν 3352, 3300−2400 (br), 1724, 1663, 1551,

1463, 1377, 1263 cm⁻¹.[10]

ESI-MS m/z 313 (M + H⁺).[10]

Elemental Analysis

Calcd for C₁₆H₃₁N₂O₈P: C, 46.83; H, 7.61; N,

6.83; P, 7.55. Found: C, 46.61; H, 7.74; N, 6.78;

P, 7.58.[10]

Conclusion
Oseltamivir represents a triumph of modern medicinal chemistry, providing a critical defense

against seasonal and pandemic influenza. Its synthesis, particularly the industrial route from

shikimic acid, is a testament to the ingenuity of process chemists in overcoming challenges of

stereochemistry, reagent safety, and supply chain logistics. While the Roche process remains

the benchmark for large-scale production, ongoing academic research continues to explore

novel, more efficient, and shikimic acid-independent routes. These efforts are vital for ensuring

a rapid and robust supply of this essential medicine in the face of future influenza threats,

highlighting the continuing importance of innovation in synthetic organic chemistry for global

health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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